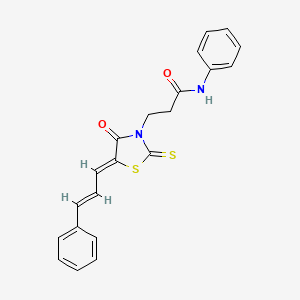

3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide

Description

Properties

IUPAC Name |

3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S2/c24-19(22-17-11-5-2-6-12-17)14-15-23-20(25)18(27-21(23)26)13-7-10-16-8-3-1-4-9-16/h1-13H,14-15H2,(H,22,24)/b10-7+,18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGMQLOENHGLRQ-DQBOXZGESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide typically involves multiple steps:

Formation of the Thioxothiazolidin Ring: This step often involves the reaction of a thioamide with a haloketone under basic conditions to form the thioxothiazolidin ring.

Introduction of the Phenylallylidene Group: The phenylallylidene moiety is introduced via a Knoevenagel condensation reaction between an aldehyde and a compound containing an active methylene group.

Final Coupling: The final step involves coupling the intermediate with N-phenylpropanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidin ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxothiazolidin ring and phenylallylidene moiety are crucial for its binding affinity and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s structure is compared to analogs in Table 1, highlighting key substituents and their implications:

Table 1: Structural and Physicochemical Comparison

*LogP values inferred from substituent hydrophobicity. †Estimated based on phenyl and allylidene groups.

Antimicrobial Activity

- Target Compound : While direct data is unavailable, analogs with phenyl or benzylidene substituents (e.g., ) show moderate-to-high antimicrobial activity due to increased lipophilicity, which enhances membrane penetration .

- IIIc (4-chlorophenylamino): Exhibits potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to the electron-withdrawing chloro group enhancing target binding .

- IIIh (3-pyridylamino): Demonstrates dual antitrypanosomal and antifungal action (IC50: 1–5 µM against Trypanosoma brucei), comparable to reference drugs like Pentamidine. The pyridyl group may facilitate hydrogen bonding with parasitic enzymes .

Antifungal and Antiparasitic Activity

- Rhodanine derivatives with heteroaromatic substituents (e.g., IIIh) show superior antifungal activity against Candida albicans due to improved target specificity .

- The target compound’s (E)-3-phenylallylidene group may confer broader-spectrum activity by mimicking natural substrates of microbial enzymes, as seen in similar allylidene-containing analogs .

Structure-Activity Relationships (SAR)

- Substituent Position and Electronic Effects : Electron-withdrawing groups (e.g., chloro in IIIc) enhance antibacterial activity, while electron-donating groups (e.g., methyl in ) improve antifungal properties .

- Stereochemistry : The Z/E configuration of the allylidene group in the target compound likely optimizes spatial alignment with microbial targets, a feature critical in analogs like IIIh .

- Amide Chain Modifications : The N-phenyl group in the target compound balances lipophilicity and solubility, whereas ester derivatives (e.g., IIIg) prioritize solubility for oral bioavailability .

Biological Activity

The compound 3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide is a member of the thiazolidinone family, which is known for its diverse biological activities. This article explores its biological activity, including synthesis methods, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 332.40 g/mol. It features a thiazolidine ring, an allylidene group, and various functional groups such as carbonyls and thioethers that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including our compound of interest, exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been shown to inhibit the growth of various fungi and bacteria. In vitro studies have demonstrated that certain derivatives possess antifungal activity comparable to established antifungal agents .

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines reveal that the compound exhibits selective cytotoxic effects. For example, one study reported IC50 values against NIH/3T3 mouse fibroblast cells, indicating low toxicity at effective concentrations . The results suggest that while the compound can inhibit cancer cell proliferation, it has minimal effects on normal cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | NIH/3T3 | >1000 |

| Derivative 1 | HeLa | 150 |

| Derivative 2 | MCF7 | 200 |

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or pathways. For instance, studies have shown that thiazolidinone derivatives can act as inhibitors of key enzymes involved in fungal ergosterol synthesis, a critical component of fungal cell membranes . This inhibition leads to increased cell membrane permeability and ultimately cell death.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is influenced by their structural features. Variations in substituents on the phenyl ring significantly affect their potency. For example, compounds bearing electronegative groups at specific positions show enhanced antifungal activity due to increased lipophilicity and better interaction with target enzymes .

Case Studies

- Antifungal Activity : A recent study investigated a series of thiazolidinone derivatives for their antifungal properties against Candida albicans. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) comparable to ketoconazole, highlighting the therapeutic potential of these compounds in treating fungal infections .

- Cytotoxicity Analysis : Another study evaluated the cytotoxic effects of various thiazolidinone derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions exhibited significantly lower IC50 values against cancer cells while remaining non-toxic to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.